molecular formula C8H6F3NO B1507726 2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethanone CAS No. 1060801-54-8

2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethanone

Cat. No.: B1507726
CAS No.: 1060801-54-8
M. Wt: 189.13 g/mol
InChI Key: OQTMCINJTQPHJT-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethanone is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a methylated pyridine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:

  • Halogenation and Subsequent Nucleophilic Aromatic Substitution: Starting from 3-methylpyridine, the compound undergoes halogenation followed by nucleophilic substitution with trifluoroacetate.

  • Trifluoroacetylation: Direct trifluoroacetylation of 3-methylpyridine using trifluoroacetic anhydride in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow chemistry, which allows for better control over reaction conditions and improved safety profiles.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can lead to the formation of the corresponding alcohol or amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Trifluoroacetic acid derivatives.

  • Reduction: Trifluoromethyl alcohols or amines.

  • Substitution: Cyanides or amides.

Scientific Research Applications

2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethanone has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, making it effective in various biological and chemical processes.

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-1-(2-methylpyridin-3-yl)ethanone

  • 2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethanone

Uniqueness: 2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c1-5-3-2-4-12-6(5)7(13)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTMCINJTQPHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734832
Record name 2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060801-54-8
Record name 2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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